Cas no 1449660-43-8 (3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol)

3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol
- 1449660-43-8
- EN300-1808341
-
- インチ: 1S/C13H26O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h11-12,14H,4-10H2,1-3H3
- InChIKey: JWKKJGJBNGJANT-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 198.198365449g/mol
- どういたいしつりょう: 198.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 20.2Ų
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808341-5.0g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 5g |
$2816.0 | 2023-06-02 | ||
Enamine | EN300-1808341-0.1g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1808341-0.25g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1808341-5g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1808341-10g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1808341-1.0g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 1g |
$971.0 | 2023-06-02 | ||
Enamine | EN300-1808341-2.5g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1808341-0.05g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1808341-0.5g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1808341-10.0g |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol |
1449660-43-8 | 10g |
$4176.0 | 2023-06-02 |
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 1449660-43-8 and Product Name: 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol
The compound identified by the CAS number 1449660-43-8 and the product named 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol represents a significant advancement in the field of organic chemistry and pharmaceutical applications. This compound, characterized by its unique structural framework, has garnered attention due to its potential utility in various biochemical and synthetic pathways. The molecular structure of 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol consists of a cyclohexyl group substituted at the fourth position with an ethyl group, attached to a tertiary alcohol backbone with two methyl groups at the second carbon position. This configuration imparts distinct chemical properties that make it a valuable candidate for further research and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds with complex structural motifs. The synthesis and characterization of 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol have been instrumental in understanding its reactivity and potential applications. The presence of both a cycloalkyl group and an alcohol moiety in its structure suggests that this compound may exhibit both lipophilic and hydrophilic characteristics, making it a versatile intermediate in drug design. Furthermore, the tertiary alcohol functionality opens up possibilities for further derivatization, enabling the creation of more complex molecules with tailored biological activities.
One of the most compelling aspects of 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol is its potential role in the synthesis of bioactive molecules. Researchers have been particularly interested in its ability to serve as a precursor for more complex structures due to its stability and ease of functionalization. The cyclohexyl ring provides a rigid scaffold that can be modified through various chemical reactions, while the alcohol group allows for interactions with other functional groups, facilitating the formation of ester or ether linkages. These properties make it an attractive candidate for applications in medicinal chemistry.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol contribute to this diversity by offering unique chemical scaffolds that can be explored for their pharmacological properties. For instance, modifications to the cyclohexyl ring or the ethyl substituent can lead to changes in solubility, metabolic stability, and binding affinity to biological targets. Such flexibility is crucial for developing drugs that can effectively interact with biological systems while minimizing off-target effects.
The synthesis of 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol has been optimized through various methodologies to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and Grignard reactions have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also demonstrate its potential as a building block for more complex molecules. The ability to produce this compound on a scalable basis is essential for its practical application in pharmaceutical research.
In addition to its synthetic utility, 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol has shown promise in preliminary biological evaluations. Its structural features suggest potential interactions with enzymes and receptors involved in various metabolic pathways. While comprehensive toxicological studies are still underway, initial assessments indicate that it exhibits low toxicity at tested concentrations. This makes it a promising candidate for further development into therapeutic agents or biochemical probes.
The integration of computational chemistry techniques has further enhanced our understanding of 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol's properties. Molecular modeling studies have provided insights into its binding modes with potential targets, helping researchers design more effective derivatives. These computational approaches complement traditional experimental methods by offering rapid screening capabilities and predictive insights into molecular behavior. The synergy between experimental and computational methods has accelerated the pace of discovery in this field.
Looking ahead, the future prospects for 3-(4-ethylcyclohexyl)-2,2-dimethylpropan-1-ol are promising as it continues to be explored in various research contexts. Its unique structural features make it a valuable asset in drug discovery pipelines, offering opportunities for innovation across multiple therapeutic areas. As our understanding of its properties grows, so does its potential to contribute to advancements in medicine and biotechnology.
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